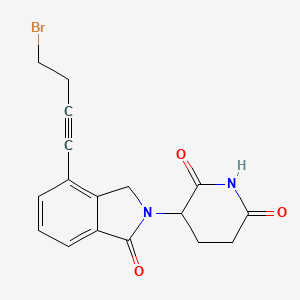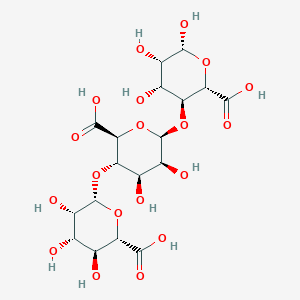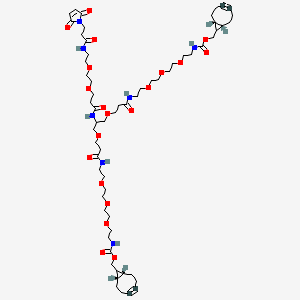
m-PEG7-Silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxy-polyethylene glycol-silane, commonly known as m-PEG7-Silane, is a compound that combines the properties of polyethylene glycol and silane. This hybrid molecule exhibits both hydrophilic and hydrophobic characteristics, making it versatile for various applications. It is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methoxy-polyethylene glycol-silane typically involves the reaction of polyethylene glycol with a silane compoundThis reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of methoxy-polyethylene glycol-silane is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of high-purity reagents and advanced purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methoxy-polyethylene glycol-silane undergoes various chemical reactions, including:
Nucleophilic Substitution: The silane group can react with nucleophiles, leading to the formation of new bonds.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The silane group can hydrolyze in the presence of water, forming silanols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides and amines, typically under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled temperature and pH.
Hydrolysis: This reaction occurs readily in aqueous solutions, often catalyzed by acids or bases.
Major Products Formed
Nucleophilic Substitution: Produces substituted silanes.
Oxidation and Reduction: Results in oxidized or reduced forms of the compound.
Hydrolysis: Forms silanols and polyethylene glycol derivatives.
Scientific Research Applications
Methoxy-polyethylene glycol-silane has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of hydrophobic drugs.
Industry: Applied in the production of coatings and adhesives, providing improved adhesion and durability.
Mechanism of Action
Methoxy-polyethylene glycol-silane exerts its effects through the following mechanisms:
Comparison with Similar Compounds
Methoxy-polyethylene glycol-silane is unique due to its combination of polyethylene glycol and silane properties. Similar compounds include:
Methoxy-polyethylene glycol-thiol: Contains a thiol group instead of a silane group, used for thiol-ene reactions.
Methoxy-polyethylene glycol-amine: Contains an amine group, used for amide bond formation.
Methoxy-polyethylene glycol-carboxyl: Contains a carboxyl group, used for esterification reactions.
Compared to these compounds, methoxy-polyethylene glycol-silane offers unique advantages in surface modification and protein degradation applications due to its silane functionality .
Properties
Molecular Formula |
C25H53NO11Si |
|---|---|
Molecular Weight |
571.8 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-(3-triethoxysilylpropyl)propanamide |
InChI |
InChI=1S/C25H53NO11Si/c1-5-35-38(36-6-2,37-7-3)24-8-10-26-25(27)9-11-29-14-15-31-18-19-33-22-23-34-21-20-32-17-16-30-13-12-28-4/h5-24H2,1-4H3,(H,26,27) |
InChI Key |
QGBDZGKWKPTKBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCNC(=O)CCOCCOCCOCCOCCOCCOCCOC)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[[(1S)-2-[[(2S)-3-(1H-indol-3-yl)-2-methyl-2-[[(2S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoate;methyl-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]azanium](/img/structure/B11930921.png)


![(1R,3S)-5-[(2E)-2-[(1R,7aR)-1-[(2R)-5-cyclopropyl-5-hydroxypentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11930945.png)




![4-[[1-[3-[[(12aS)-8-methoxy-6-oxo-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-N-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]anilino]-2-methyl-1-oxopropan-2-yl]disulfanyl]-1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxobutane-2-sulfonic acid](/img/structure/B11930966.png)
![5-Amino-8-(diaminomethylideneamino)-2-[(4-hydroxyphenyl)methyl]-4-oxooctanoic acid;sulfuric acid](/img/structure/B11930980.png)

